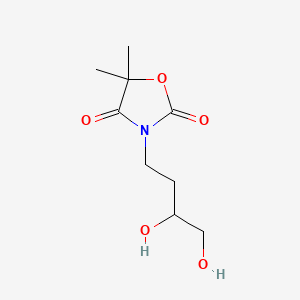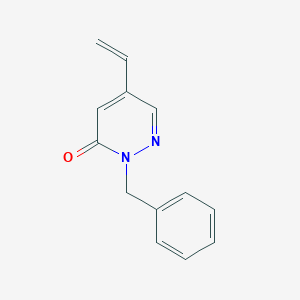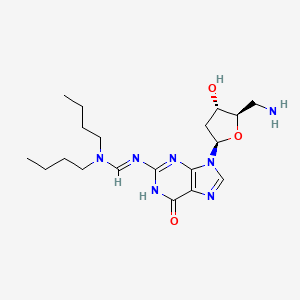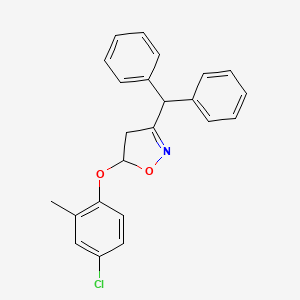![molecular formula C11H19NO B12904129 1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone is a heterocyclic compound that features a seven-membered ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable cycloheptanone derivative with an amine, followed by cyclization to form the fused ring system. The reaction conditions often involve the use of catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hexahydrocyclopenta[c]pyrrol-1(2H)-one: A similar compound with a five-membered ring fused with a pyrrolidine ring.
Octahydrocyclopenta[c]pyrrole: Another related compound with a similar ring structure but different functional groups.
Uniqueness
1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone is unique due to its seven-membered ring fused with a pyrrolidine ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-[(3aR,8aR)-3,3a,4,5,6,7,8,8a-octahydro-2H-cyclohepta[b]pyrrol-1-yl]ethanone |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-8-7-10-5-3-2-4-6-11(10)12/h10-11H,2-8H2,1H3/t10-,11-/m1/s1 |
InChI Key |
KJXHJTUQWASDTO-GHMZBOCLSA-N |
Isomeric SMILES |
CC(=O)N1CC[C@@H]2[C@H]1CCCCC2 |
Canonical SMILES |
CC(=O)N1CCC2C1CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
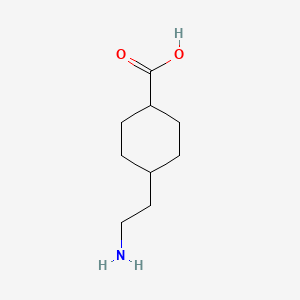
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
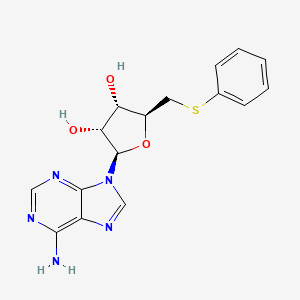
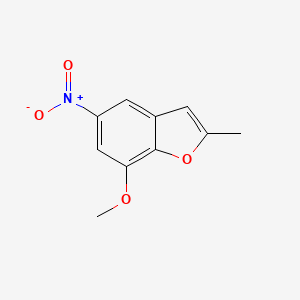
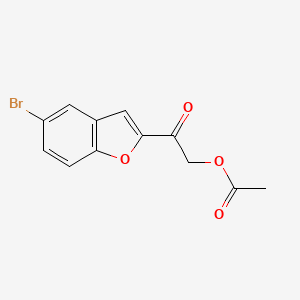
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)
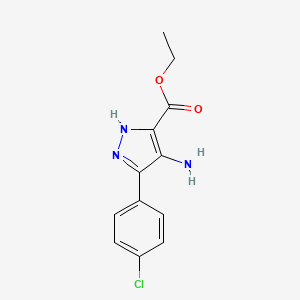
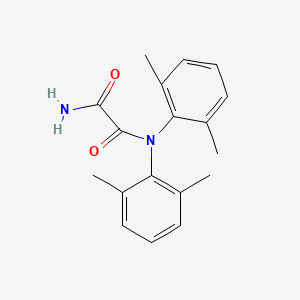
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
